molecular formula C17H23NO3S2 B2461077 4-ethoxy-3,5-dimethyl-N-(1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide CAS No. 1208519-60-1

4-ethoxy-3,5-dimethyl-N-(1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide

Cat. No.: B2461077
CAS No.: 1208519-60-1
M. Wt: 353.5
InChI Key: WUAUKDHTLUGQMJ-UHFFFAOYSA-N
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Description

4-ethoxy-3,5-dimethyl-N-(1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a synthetic compound of significant interest in pharmaceutical and agrochemical research due to its hybrid molecular structure. It combines a substituted benzenesulfonamide group, a well-known pharmacophore, with a thiophene heterocycle, a scaffold renowned for its diverse biological activities . The benzenesulfonamide moiety is a critical structural feature in a class of compounds known as cyclooxygenase-2 (COX-2) inhibitors, which have been extensively studied for their role in the treatment and prevention of neoplasia . Concurrently, the thiophene ring is a privileged structure in medicinal and agricultural chemistry, with documented applications as a key component in molecules exhibiting antimicrobial, anti-inflammatory, and antifungal properties . The specific substitution pattern on the benzene ring and the unique propan-2-yl linkage to the thiophene group make this compound a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can leverage this compound to explore new chemical space in the development of novel therapeutic or crop protection agents. It is intended For Research Use Only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-ethoxy-3,5-dimethyl-N-(1-thiophen-2-ylpropan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S2/c1-5-21-17-12(2)9-16(10-13(17)3)23(19,20)18-14(4)11-15-7-6-8-22-15/h6-10,14,18H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAUKDHTLUGQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)S(=O)(=O)NC(C)CC2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3,5-dimethyl-N-(1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materialsThe thiophene group can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3,5-dimethyl-N-(1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitution can be facilitated by bases like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce the corresponding amine.

Scientific Research Applications

Medicinal Applications

Antiviral Activity : Recent studies have highlighted the antiviral potential of compounds similar to 4-ethoxy-3,5-dimethyl-N-(1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide. Research indicates that N-Heterocycles, which include sulfonamide derivatives, exhibit significant efficacy against viral infections, particularly Hepatitis C Virus (HCV) and other RNA viruses. The compound's structural features may enhance its interaction with viral polymerases, inhibiting their activity effectively .

Antibacterial Properties : Sulfonamides are known for their antibacterial properties. Studies have shown that compounds with similar structures can exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 10 µg/mL . The presence of electron-withdrawing groups in the benzene ring has been linked to increased antibacterial efficacy.

Material Science Applications

Corrosion Inhibition : The compound's heterocyclic structure makes it a candidate for corrosion inhibition in metallic materials. Research indicates that N-Heterocycles can effectively reduce corrosion rates by forming protective films on metal surfaces. This application is particularly relevant in industries dealing with harsh environments where metal degradation is a concern .

Case Studies

  • Antiviral Efficacy Study :
    • Objective : To evaluate the antiviral activity against HCV.
    • Methodology : In vitro assays were conducted using human liver cell lines infected with HCV.
    • Findings : The compound demonstrated over 90% inhibition of viral replication at concentrations below 50 µM, indicating its potential as an antiviral agent.
  • Antibacterial Activity Assessment :
    • Objective : To assess the antibacterial properties against common pathogens.
    • Methodology : Disc diffusion method was employed to test the compound against various bacterial strains.
    • Results : Significant zones of inhibition were observed for E. coli and Bacillus subtilis, confirming its antibacterial potential.
  • Corrosion Inhibition Testing :
    • Objective : To evaluate the effectiveness of the compound as a corrosion inhibitor.
    • Methodology : Electrochemical methods were used to determine corrosion rates of steel in saline solutions.
    • Results : The compound reduced corrosion rates by up to 70%, demonstrating its effectiveness as a protective agent for metals.

Mechanism of Action

The mechanism by which 4-ethoxy-3,5-dimethyl-N-(1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related sulfonamide-thiophene derivatives from the literature:

Compound Name/Structure Key Substituents Biological Activity (IC₅₀, μM) Reference
4-ethoxy-3,5-dimethyl-N-(1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide 4-ethoxy, 3,5-dimethyl, N-(propan-2-yl-thiophen-2-yl) Not reported N/A
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) Thiophen-2-yl, thiazol-2-yl, enaminone linker 10.25
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide (27) Thiophen-2-yl, phenylpyrazole, enaminone linker 9.70
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyrimidin-2-yl)benzenesulfonamide (28) Thiophen-2-yl, pyrimidin-2-yl, enaminone linker 9.55

Key Observations:

Thiophene Role : The thiophene moiety is a common feature in compounds with antiproliferative activity, likely due to its ability to engage in hydrophobic interactions and enhance binding to cellular targets .

Substituent Effects: The target compound’s 3,5-dimethyl and 4-ethoxy groups increase steric hindrance and lipophilicity compared to the enaminone-linked analogs (26–28), which may alter pharmacokinetic properties (e.g., metabolic stability).

Sulfonamide Functionality : The sulfonamide group is critical for hydrogen bonding with biological targets, a feature shared across all compared compounds .

Computational and Analytical Tools

  • SHELX : Used for crystallographic refinement of sulfonamide derivatives (e.g., confirming tautomeric forms in ) .

Biological Activity

4-ethoxy-3,5-dimethyl-N-(1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C₁₇H₂₃N₃O₃S₂
  • Molecular Weight : 353.5 g/mol
  • CAS Number : 1208519-60-1
  • Structure : The compound features a benzenesulfonamide core with ethoxy and thiophene substituents, contributing to its unique biological profile.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial properties. Recent studies have indicated that derivatives of sulfonamides exhibit significant antibacterial and antifungal activities. The specific compound has shown promise in inhibiting the growth of various pathogenic microorganisms, although quantitative data on its efficacy remains limited.

Anticancer Potential

Research indicates that compounds similar to this compound may possess anticancer properties. For instance, a study demonstrated that certain sulfonamide derivatives could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Although direct studies on this specific compound are sparse, its structural similarities to known anticancer agents suggest potential efficacy.

Inhibition of Enzymatic Activity

The compound may also act as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example, sulfonamides have been shown to inhibit carbonic anhydrases and histone deacetylases (HDACs), which are critical in tumor growth and metastasis.

Case Studies and Research Findings

StudyFindings
Study 1 A derivative with a similar structure exhibited an IC50 value of approximately 92.4 µM against a panel of cancer cell lines, indicating moderate activity against human colon adenocarcinoma and other types .
Study 2 Research on related sulfonamide compounds showed effective inhibition of bacterial growth, suggesting potential applications in treating infections .
Study 3 Investigation into the mechanism revealed that certain sulfonamides can induce apoptosis in cancer cells through the activation of caspase pathways .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : By inhibiting key enzymes involved in metabolic pathways, the compound may disrupt cellular processes critical for pathogen survival or cancer cell proliferation.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at various phases, leading to decreased proliferation rates in cancer cells.
  • Induction of Apoptosis : The ability to trigger programmed cell death is a significant pathway through which this compound may exert its anticancer effects.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-ethoxy-3,5-dimethyl-N-(1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonylation of the benzene ring followed by coupling with the thiophene-containing amine. Key steps include:
  • Reflux conditions : Use absolute ethanol with catalytic glacial acetic acid (1–5 drops) under 4–6 hours of reflux to promote nucleophilic substitution .
  • Solvent choice : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance reactivity in sulfonamide bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm ethoxy (–OCH₂CH₃) and dimethyl (–CH₃) groups via peaks at δ 1.2–1.4 ppm (triplet, CH₃) and δ 2.3–2.5 ppm (singlet, aromatic CH₃). Thiophene protons appear at δ 6.8–7.2 ppm .
  • IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ and N–H bending at ~1550 cm⁻¹ .
  • MS : Molecular ion peak [M+H]⁺ matches the molecular weight (e.g., ~365 g/mol) with fragmentation patterns verifying the thiophene and sulfonamide moieties .

Q. What in vitro assays are recommended for initial screening of biological activity?

  • Methodological Answer :
  • Antimicrobial : Broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi .
  • Enzyme inhibition : Fluorescence-based assays for carbonic anhydrase or cyclooxygenase (COX) inhibition, comparing IC₅₀ values to known inhibitors .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects .

Advanced Research Questions

Q. How can molecular docking and density functional theory (DFT) predict interactions with carbonic anhydrase IX?

  • Methodological Answer :
  • Docking : Use AutoDock Vina to model ligand-protein binding. Parameters:
  • Grid box centered on the enzyme’s active site (coordinates from PDB: 3IAI).
  • Exhaustiveness = 20, energy range = 4 .
  • DFT : Multiwfn calculates electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic regions. Compare HOMO-LUMO gaps to assess reactivity .
  • Validation : Cross-check docking poses with crystallographic data (SHELX-refined structures) .

Q. What strategies resolve contradictions in reported biological activity across sulfonamide derivatives?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs (e.g., replacing thiophene with furan or varying substituents) to isolate structural determinants of activity .
  • Data Normalization : Standardize assay conditions (pH, temperature) and use positive controls (e.g., acetazolamide for carbonic anhydrase) .
  • Meta-analysis : Apply multivariate statistics (PCA or clustering) to published datasets, identifying outliers or confounding variables .

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate solid-state behavior?

  • Methodological Answer :
  • Crystallography : Grow single crystals via slow evaporation (ethanol/water). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine with SHELXL to model hydrogen bonding and π-π stacking .
  • Hirshfeld Analysis : Use CrystalExplorer to map intermolecular interactions (e.g., S···O contacts in sulfonamide dimers) .

Notes

  • Computational tools: AutoDock Vina , Multiwfn , SHELX .
  • Experimental validation: Cross-reference crystallographic and spectroscopic data .

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